molecular formula C13H17NO B8155285 N,N-diethyl-3-vinylbenzamide

N,N-diethyl-3-vinylbenzamide

Cat. No.: B8155285
M. Wt: 203.28 g/mol
InChI Key: VCMNURRJHDLWKL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-vinylbenzamide typically involves the reaction of 3-vinylbenzoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-vinylbenzamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N,N-Diethyl-3-vinylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may serve as a precursor for the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-vinylbenzamide involves its interaction with specific molecular targets. The vinyl group allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but its structural similarity to DEET suggests it may interfere with olfactory receptors in insects, leading to repellency.

Comparison with Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Widely used as an insect repellent.

    N,N-Diethylbenzamide: Lacks the vinyl group, resulting in different chemical properties.

    N,N-Diethyl-4-vinylbenzamide: Similar structure but with the vinyl group in a different position.

Uniqueness: N,N-Diethyl-3-vinylbenzamide is unique due to the presence of the vinyl group at the 3-position, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for further research and development.

Properties

IUPAC Name

3-ethenyl-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMNURRJHDLWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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